molecular formula C12H22F2N2O2 B13528940 tert-butylN-[2,2-difluoro-2-(piperidin-2-yl)ethyl]carbamate

tert-butylN-[2,2-difluoro-2-(piperidin-2-yl)ethyl]carbamate

Katalognummer: B13528940
Molekulargewicht: 264.31 g/mol
InChI-Schlüssel: SRKWDEUVNQIGSQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-butylN-[2,2-difluoro-2-(piperidin-2-yl)ethyl]carbamate is a chemical compound with the molecular formula C12H22F2N2O2. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a tert-butyl group, a difluoroethyl group, and a piperidine ring, which contribute to its unique chemical properties .

Vorbereitungsmethoden

The synthesis of tert-butylN-[2,2-difluoro-2-(piperidin-2-yl)ethyl]carbamate involves several steps. One common method includes the reaction of tert-butyl carbamate with 2,2-difluoroethylamine in the presence of a suitable catalyst. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity . Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to optimize efficiency and reduce costs .

Analyse Chemischer Reaktionen

tert-butylN-[2,2-difluoro-2-(piperidin-2-yl)ethyl]carbamate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

tert-butylN-[2,2-difluoro-2-(piperidin-2-yl)ethyl]carbamate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of tert-butylN-[2,2-difluoro-2-(piperidin-2-yl)ethyl]carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

Molekularformel

C12H22F2N2O2

Molekulargewicht

264.31 g/mol

IUPAC-Name

tert-butyl N-(2,2-difluoro-2-piperidin-2-ylethyl)carbamate

InChI

InChI=1S/C12H22F2N2O2/c1-11(2,3)18-10(17)16-8-12(13,14)9-6-4-5-7-15-9/h9,15H,4-8H2,1-3H3,(H,16,17)

InChI-Schlüssel

SRKWDEUVNQIGSQ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)NCC(C1CCCCN1)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.